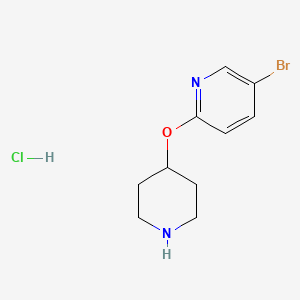

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride

Description

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is a brominated pyridine derivative with a piperidin-4-yloxy substituent at the 2-position and a bromide at the 5-position. This compound is primarily utilized as a building block in organic synthesis, particularly for developing pharmacologically active molecules or functional materials . Notably, indicates that the compound is discontinued commercially, highlighting challenges in sourcing but underscoring its niche research relevance.

Properties

Molecular Formula |

C10H14BrClN2O |

|---|---|

Molecular Weight |

293.59 g/mol |

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyridine;hydrochloride |

InChI |

InChI=1S/C10H13BrN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H |

InChI Key |

CZPNBQDWNKXFHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of 5-Bromo-2-chloropyridine with Piperidin-4-ol

A widely reported method involves the nucleophilic displacement of chlorine in 5-bromo-2-chloropyridine using piperidin-4-ol under basic conditions. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70–90°C). Potassium carbonate (K₂CO₃) is typically employed as the base to deprotonate the piperidin-4-ol, enhancing its nucleophilicity.

-

Combine 5-bromo-2-chloropyridine (1.0 equiv), piperidin-4-ol (1.2 equiv), and K₂CO₃ (2.5 equiv) in anhydrous DMF.

-

Heat at 80°C under nitrogen for 12–24 hours.

-

Cool, filter to remove salts, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes).

-

Treat the free base with HCl in ethanol to form the hydrochloride salt.

Key Data :

Etherification of 5-Bromo-2-hydroxypyridine

Mitsunobu Reaction with Piperidin-4-ol

An alternative route utilizes the Mitsunobu reaction to form the ether linkage between 5-bromo-2-hydroxypyridine and piperidin-4-ol. This method avoids harsh conditions and improves regioselectivity.

-

Dissolve 5-bromo-2-hydroxypyridine (1.0 equiv), piperidin-4-ol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in tetrahydrofuran (THF).

-

Stir at room temperature for 6–8 hours.

-

Quench with water, extract with ethyl acetate, and concentrate.

-

Purify by recrystallization from ethanol/water.

-

Convert to hydrochloride salt using HCl gas in diethyl ether.

Key Data :

Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Advanced Intermediates

While less common, palladium-catalyzed cross-coupling has been employed to construct the pyridine-piperidine ether scaffold. This method is advantageous for introducing functional groups at later stages.

-

React 5-bromo-2-(trimethylsilyloxy)pyridine with piperidin-4-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

-

Heat at 100°C for 8–12 hours.

-

Remove the silyl protecting group with tetrabutylammonium fluoride (TBAF).

-

Acidify with HCl to precipitate the hydrochloride salt.

Key Data :

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A representative setup involves:

-

Mixing 5-bromo-2-chloropyridine and piperidin-4-ol in a T-shaped mixer.

-

Pumping through a heated reactor coil (80°C, 10-minute residence time).

-

In-line filtration and crystallization for salt formation.

Optimization Metrics :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 85% |

| Throughput | 1 kg/day | 10 kg/day |

| Solvent Consumption | 20 L/kg | 8 L/kg |

Analytical Characterization

Structural Confirmation

Purity Assessment

Challenges and Mitigation Strategies

Competing Side Reactions

Solvent Selection

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) |

|---|---|---|

| DMF | 36.7 | 0.15 |

| DMSO | 46.7 | 0.12 |

| THF | 7.5 | 0.08 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of action of various biological processes .

Medicine: In medicine, 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Pyridine/Pyrimidine Derivatives

Key Observations :

- Core Heterocycle : Pyridine derivatives (e.g., the target compound) differ from pyrimidines (e.g., ) in aromaticity and electronic properties, affecting reactivity and binding affinity.

- Substituent Position: The piperidin-4-yloxy group in the target compound vs.

- Halogen Diversity : Bromine vs. chlorine () influences steric bulk and electronic effects, with bromine favoring Suzuki-Miyaura cross-coupling reactions .

Key Insights :

Table 3: Comparative Physicochemical Data

Analysis :

- The hydrochloride salt of the target compound likely improves water solubility compared to neutral analogs.

- Brominated pyrimidines () exhibit higher melting points due to hydrogen bonding and crystal packing .

- Biological activity for brominated heterocycles often correlates with halogen-mediated hydrophobic interactions or enzyme active-site binding .

Biological Activity

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride features a bromine atom at the 5-position of the pyridine ring and a piperidinyl ether substituent at the 2-position. This unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes.

Biological Activity Overview

The biological activity of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi, making it a candidate for further development in treating infectious diseases .

- Anticancer Effects : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines, showing promise as an anticancer agent. For instance, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), where it demonstrated lower IC50 values compared to standard treatments like 5-Fluorouracil .

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential. Its mechanism often involves binding to enzyme active sites, thus blocking substrate access.

The mechanism by which 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride exerts its biological effects primarily involves:

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways that are critical for cellular responses.

- Enzyme Interaction : The compound can inhibit enzymes by binding competitively or non-competitively, leading to reduced activity of target proteins involved in disease progression.

Case Studies and Experimental Data

-

Anticancer Studies :

- In vitro studies have shown that 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride has IC50 values ranging from 0.87 μM to 12.91 μM against MCF-7 cells, indicating strong growth inhibition compared to controls .

- In vivo studies demonstrated survival benefits in mouse models of cancer when administered at effective doses.

- Toxicity Assessments :

- Pharmacokinetics :

Comparative Analysis

To contextualize the biological activity of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride, it is useful to compare it with similar compounds:

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between a halogenated pyridine derivative and a piperidine moiety. For example, 5-bromo-2-chloropyridine may react with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage, followed by HCl salt formation . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

- Purification : Column chromatography or recrystallization ensures >95% purity. Yield improvements (e.g., 75–85%) are achieved via stoichiometric balancing and catalytic additives like KI for halogen exchange .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Standard characterization includes:

- NMR spectroscopy : H and C NMR confirm the pyridine-piperidine ether linkage and bromide/chloride presence.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ for C₁₀H₁₃BrClN₂O⁺, expected m/z = 315.98).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay conditions or target specificity. Mitigation involves:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Off-target profiling : Screen against related receptors/enzymes (e.g., GPCR panels) to confirm selectivity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like kinase domains or neurotransmitter receptors. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., 5HT₂A receptor) and optimize protonation states.

- Ligand parameterization : Assign partial charges using AM1-BCC.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values. Tools like Schrödinger Suite or MOE enhance accuracy .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste. Refer to SDS data for emergency measures (e.g., eye irrigation with saline) .

Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilicity, facilitating nucleophilic attack (e.g., hydrolysis at C-2).

- Basic conditions : Deprotonation of the piperidine nitrogen may lead to ring-opening or side reactions. Stability studies (pH 1–14, 25–50°C) using HPLC track degradation products .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Scaffold modification : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CH₃) and compare bioactivity.

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity.

- Crystallography : Resolve ligand-target co-crystal structures to identify critical binding motifs .

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Polar solvents : DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for dilution.

- Avoid : Chloroform or ethers, which may precipitate the hydrochloride salt. Solubility >10 mg/mL in DMSO, <1 mg/mL in H₂O .

Advanced: How can researchers address low yield in large-scale synthesis?

Methodological Answer:

- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.

- Catalysis : Use Pd-based catalysts for Suzuki couplings if bromine is replaced with a boronate.

- Byproduct analysis : TLC or GC-MS identifies side products (e.g., dehalogenated species) for suppression .

Advanced: What comparative studies exist between this compound and its non-brominated analogs?

Methodological Answer:

Studies show bromine enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.